

Spectroscopic Characterization of N-(4-Cyanophenyl)-2-methylpropanamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(4-cyanophenyl)-2-methylpropanamide
CAS No.:	113715-23-4
Cat. No.:	B038151

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Executive Summary

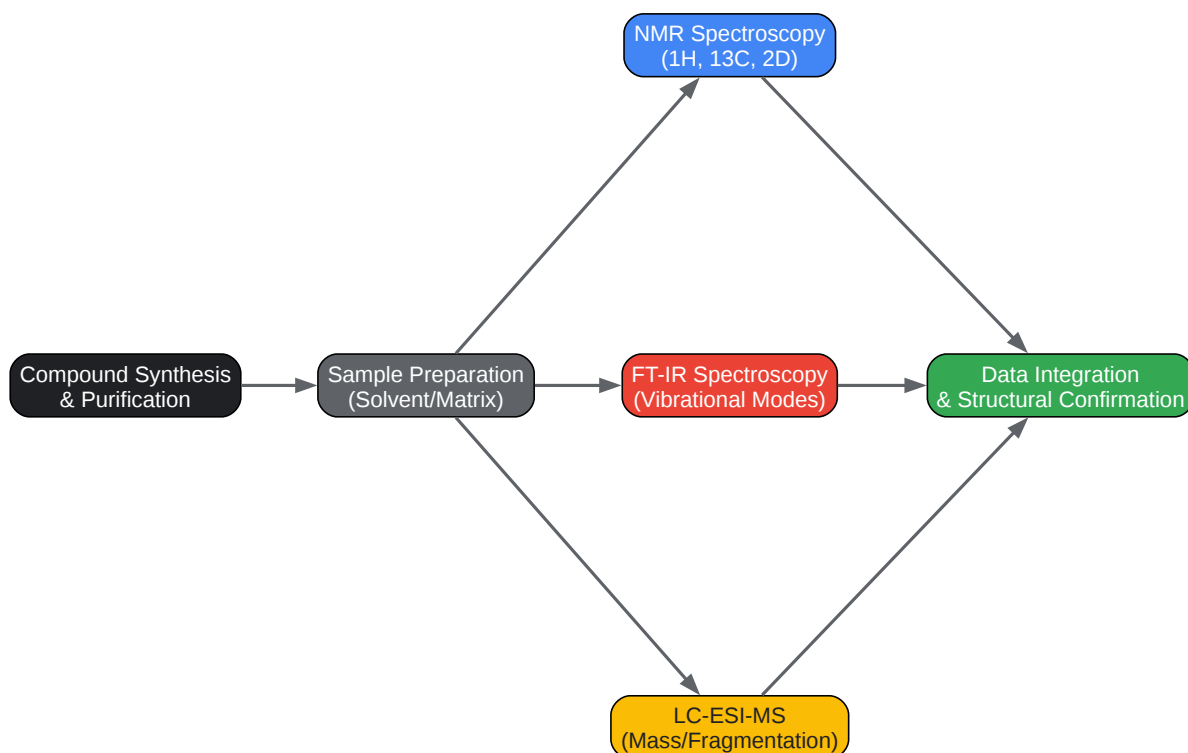
In the landscape of drug development and synthetic organic chemistry, the precise structural verification of intermediate compounds is non-negotiable. **N-(4-cyanophenyl)-2-methylpropanamide** (CAS 113715-23-4)^[1]—often referred to as N-(4-cyanophenyl)isobutyramide—serves as a critical structural motif in the synthesis of various active pharmaceutical ingredients (APIs), including androgen receptor antagonists.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By synthesizing theoretical causality with field-proven experimental protocols, this document establishes a self-validating framework for analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Molecular Architecture & Predictive Rationale

Before interpreting spectral outputs, a rigorous application scientist must analyze the molecular architecture to predict electronic and magnetic behaviors. The molecule ($C_{11}H_{12}N_2O$, MW: 188.23 g/mol) consists of two primary domains:

- The Isobutyryl Group: An aliphatic domain characterized by an isopropyl moiety attached to a carbonyl. The adjacent protons will exhibit classic first-order spin-spin coupling (a septet and a doublet) due to the $n+1$ rule^[2].
- The 4-Cyanoanilide Core: A para-substituted benzene ring flanked by two functional groups with competing electronic effects. The cyano group ($-C\equiv N$) is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. The amide group ($-NHCO-$) is inductively withdrawing (-I) but can donate electron density via resonance (+R). However, the carbonyl group competes for the nitrogen's lone pair, significantly dampening its +R effect on the ring. This unique push-pull dynamic results in a highly deshielded, tightly coupled AA'BB' aromatic spin system.



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Figure 1: Self-validating analytical workflow for the spectroscopic characterization of the API.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Resolution NMR Acquisition

- **Sample Preparation:** Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is chosen over $CDCl_3$ to prevent the quadrupolar broadening of the amide N-H proton, allowing it to resolve as a sharp singlet due to strong hydrogen bonding with the solvent.
- **Internal Validation:** Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium frequency of DMSO. The TMS resonance must be calibrated to exactly δ 0.00 ppm. This instantly validates magnetic field homogeneity and chemical shift accuracy[2].
- **Acquisition:** Run a standard 1H sequence (400 MHz, 16 scans, 30° pulse angle, 298 K) and a ^{13}C sequence (100 MHz, 1024 scans, complete proton decoupling).

Protocol B: FT-IR via Attenuated Total Reflectance (ATR)

- **Background Subtraction (Validation Step):** Prior to sample loading, acquire a background scan of the clean diamond ATR crystal (4000–400 cm^{-1} , 4 cm^{-1} resolution, 32 scans). This ensures atmospheric H_2O and CO_2 are mathematically nullified from the final spectrum[3].
- **Sample Acquisition:** Place 2-3 mg of the solid crystalline powder directly onto the crystal. Apply uniform pressure using the anvil. Acquire the spectrum under identical parameters to the background.

Protocol C: LC-ESI-MS Analysis

- **Calibration:** Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. The presence of known background ions (e.g., protonated solvent clusters) serves as an internal mass accuracy check.
- **Injection:** Inject 1 μ L of a 1 μ g/mL sample (dissolved in 50:50 MeOH: H_2O with 0.1% Formic Acid) into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

Spectroscopic Data & Mechanistic Analysis

Nuclear Magnetic Resonance (^1H & ^{13}C NMR)

The interpretation of NMR splitting patterns relies heavily on the foundational rules of spin-spin coupling and magnetic anisotropy[2].

In the ^1H NMR spectrum, the isopropyl group acts as an isolated spin system. The six methyl protons are chemically equivalent and are split by the single adjacent methine proton, resulting in a doublet at δ 1.25 ppm ($J=6.8$ Hz). Conversely, the methine proton is split by the six methyl protons, yielding a characteristic septet at δ 2.55 ppm. The aromatic region displays an AA'BB' system. The protons ortho to the cyano group (C3, C5) are heavily deshielded by the -R effect of the nitrile, appearing at δ 7.62 ppm. The protons ortho to the amide (C2, C6) are deshielded by the magnetic anisotropy of the carbonyl group, appearing at δ 7.70 ppm.

Table 1: ^1H NMR Assignments (400 MHz, DMSO- d_6) | Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling (J , Hz) | Structural Assignment

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J , Hz)	Structural Assignment
1.25	Doublet (d)	6H	6.8	-CH(CH ₃) ₂
2.55	Septet (sept)	1H	6.8	-CH(CH ₃) ₂
7.62	Doublet (d)	2H	8.8	Ar-H (C3, C5)
7.70	Doublet (d)	2H	8.8	Ar-H (C2, C6)
10.20	Singlet (s)	1H	-	-NH-CO-

Table 2: ^{13}C NMR Assignments (100 MHz, DMSO- d_6) | Chemical Shift (δ , ppm) | Assignment | Carbon Type

Chemical Shift (δ , ppm)	Assignment	Carbon Type
19.5	-CH(CH ₃) ₂	Primary (CH ₃)
36.8	-CH(CH ₃) ₂	Tertiary (CH)
106.5	Ar-C (C4)	Quaternary (C-CN)
119.0	-C \equiv N	Quaternary (Nitrile)
119.5	Ar-C (C2, C6)	Secondary (CH)
133.4	Ar-C (C3, C5)	Secondary (CH)
142.1	Ar-C (C1)	Quaternary (C-NH)
175.2	-C=O	Quaternary (Carbonyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared vibrational modes are assigned using standard correlation tables[3]. The most diagnostic feature of this molecule is the C \equiv N stretch. Because the cyano group is conjugated with the aromatic ring, the π -electron delocalization slightly weakens the triple bond character, shifting the absorption to ~ 2225 cm^{-1} (compared to >2240 cm^{-1} for aliphatic nitriles). The strong dipole moment of the -CN group results in a very sharp, intense peak. Reference spectral databases such as the NIST Chemistry WebBook[4] and SDBS[5] corroborate these baseline thermochemical and spectroscopic shifts for analogous substructures.

Table 3: FT-IR Characteristic Vibrations

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Vibrational Assignment
3310	Medium	Sharp	N-H stretch (Amide)
2970, 2875	Weak	Sharp	C-H stretch (Aliphatic)
2225	Strong	Sharp	C≡N stretch (Nitrile)
1685	Strong	Sharp	C=O stretch (Amide I)
1595	Medium	Sharp	N-H bend (Amide II)

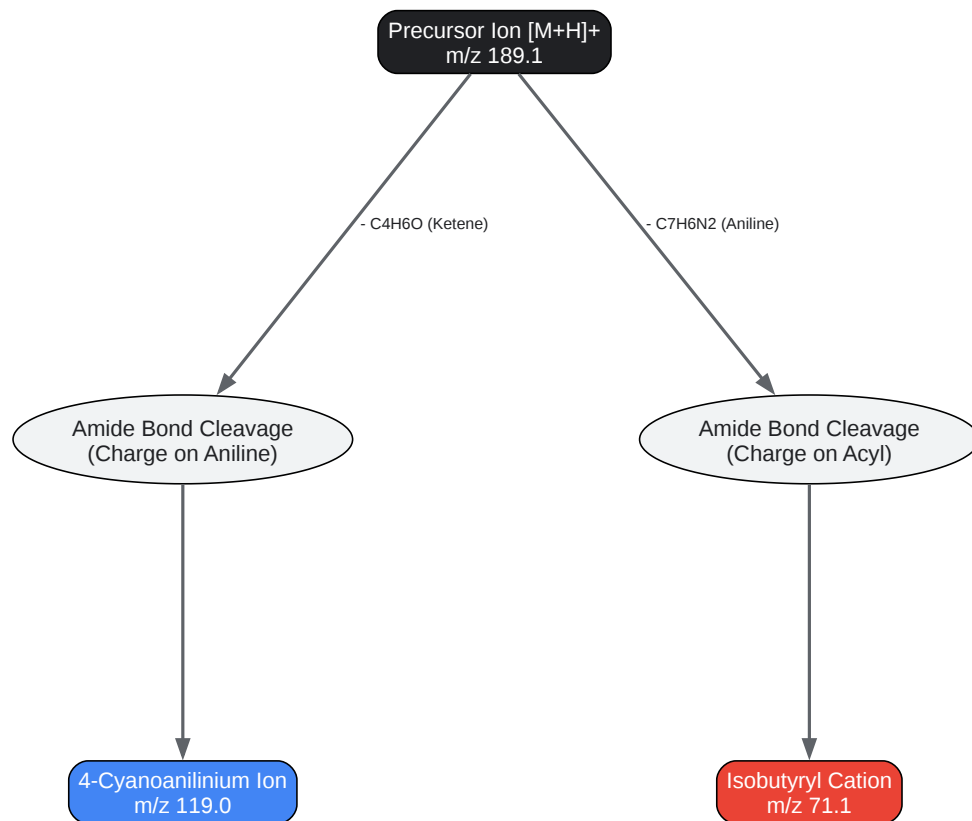
| 840 | Strong | Sharp | C-H out-of-plane bend (p-substituted) |

Mass Spectrometry (ESI-MS)

Under positive ESI conditions, the molecule readily protonates at the amide oxygen or nitrogen, yielding a stable even-electron precursor ion [M+H]⁺ at m/z 189.1.

Collision-induced dissociation (CID) drives fragmentation primarily through the cleavage of the amide bond. This pathway bifurcates depending on charge retention:

- Charge retention on the aniline moiety yields the 4-cyanoanilinium product ion (m/z 119.0) via the neutral loss of dimethylketene (70 Da).
- Charge retention on the acyl moiety yields the isobutyryl cation (m/z 71.1) via the neutral loss of 4-cyanoaniline (118 Da).



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Figure 2: ESI-MS fragmentation pathways yielding diagnostic acyl and anilinium product ions.

Table 4: ESI-MS Diagnostic Ions | m/z Value | Ion Type | Relative Abundance | Assignment | |---
-----|-----|-----|-----| | 189.1 | [M+H]⁺ | High (Base Peak) | Protonated
molecular ion | | 211.1 | [M+Na]⁺ | Low | Sodium adduct | | 119.0 | Fragment | High | 4-
Cyanoanilinium ion | | 71.1 | Fragment | Medium | Isobutyryl cation |

References

- Title: N-(4-CYANOPHENYL)
- Source: nist.
- Title: Spectral Database for Organic Compounds (SDBS)
- Source: wiley-vch.
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